

Spectroscopic Data of 1,2-Cyclohexanedione: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Cyclohexanedione

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This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **1,2-cyclohexanedione**. The information presented herein is intended to support research, development, and quality control activities where the characterization of this compound is essential. All data is presented in a structured format for clarity and ease of comparison, supplemented by detailed experimental protocols and a workflow diagram for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the ^1H and ^{13}C NMR spectroscopic data for **1,2-cyclohexanedione**, recorded in deuterated chloroform (CDCl_3).

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **1,2-cyclohexanedione** exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.6	Triplet	4H	-CH ₂ -C=O
~2.0	Quintet	4H	-CH ₂ -CH ₂ -

Table 1: ¹H NMR spectral data for **1,2-Cyclohexanedione** in CDCl₃.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts for **1,2-cyclohexanedione** are detailed below.

Chemical Shift (ppm)	Assignment
~206	C=O
~38	-CH ₂ -C=O
~23	-CH ₂ -CH ₂ -

Table 2: ¹³C NMR spectral data for **1,2-Cyclohexanedione** in CDCl₃.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of **1,2-cyclohexanedione** shows strong absorption bands corresponding to the carbonyl groups and C-H bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2942	Strong	C-H Stretch
2869	Medium	C-H Stretch
1731	Strong	C=O Stretch
1675	Strong	C=O Stretch
1449	Strong	C-H Bend
1400	Very Strong	C-H Bend
1363	Medium	C-H Bend
1338	Medium	C-H Bend
1325	Medium	C-H Bend
1275	Strong	C-H Bend
1250	Strong	C-C Stretch
1225	Strong	C-C Stretch
1188	Strong	C-C Stretch
1144	Strong	C-C Stretch
1122	Strong	C-C Stretch

Table 3: Key FTIR absorption bands for **1,2-Cyclohexanedione**.[\[1\]](#)**

Experimental Protocols

The following are generalized yet detailed protocols for obtaining high-quality NMR and IR spectra for solid organic compounds like **1,2-cyclohexanedione**.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Weigh approximately 10-20 mg of the **1,2-cyclohexanedione** sample.

- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- ^1H NMR Acquisition:
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Apply a 90° pulse.
 - Acquire the free induction decay (FID) for a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
 - Set a relaxation delay of 1-2 seconds between scans.
- ^{13}C NMR Acquisition:
 - Switch the spectrometer to the ^{13}C frequency.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
 - Use a proton-decoupled pulse sequence to simplify the spectrum to single peaks for each carbon environment.
 - Acquire the FID for a larger number of scans due to the lower natural abundance of ^{13}C (typically 128 scans or more).

- Employ a relaxation delay of 2-5 seconds.
- Data Processing:
 - Apply a Fourier transform to the acquired FIDs for both ^1H and ^{13}C spectra.
 - Phase correct the resulting spectra.
 - Calibrate the chemical shift scale using the TMS signal at 0 ppm.
 - Integrate the peaks in the ^1H NMR spectrum.
 - Perform peak picking to identify the chemical shifts in both spectra.

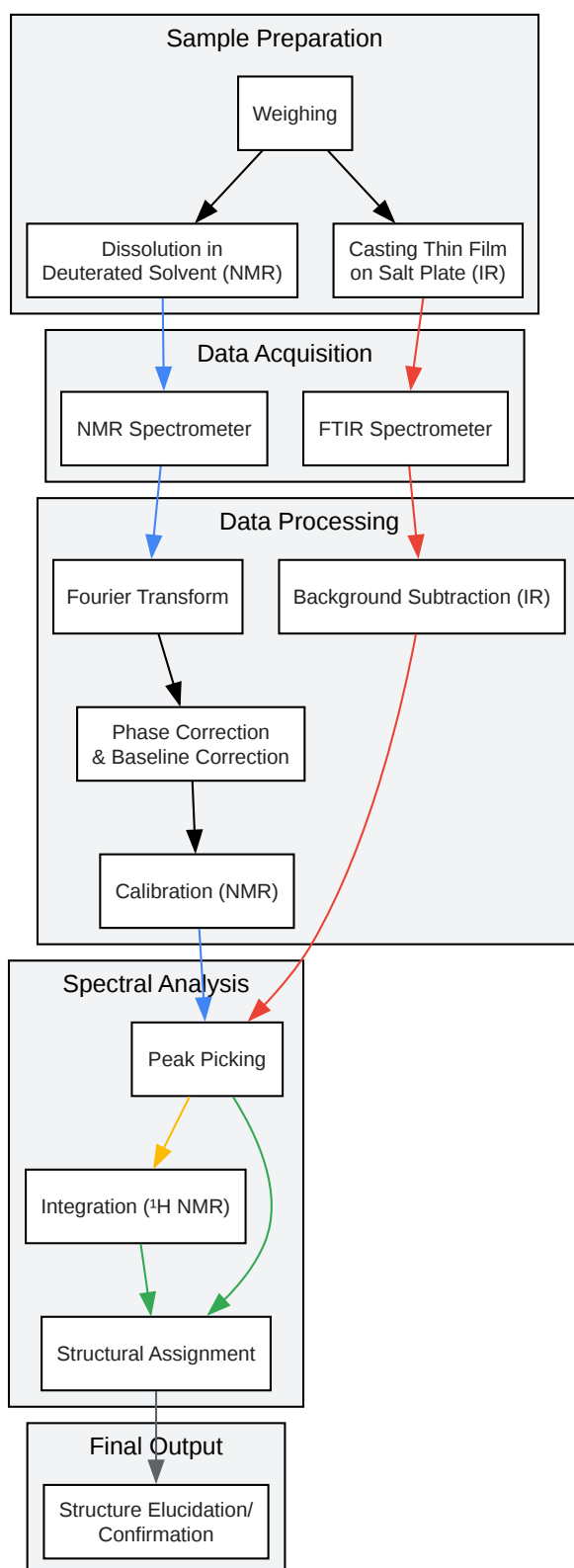
FTIR Spectroscopy Protocol (Solid Sample)

- Sample Preparation (Thin Film Method):
 - Dissolve a small amount (a few milligrams) of **1,2-cyclohexanedione** in a volatile solvent such as dichloromethane or acetone.
 - Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
 - Allow the solvent to evaporate completely, leaving a thin solid film of the sample on the plate.
- Instrument Setup:
 - Place the salt plate in the sample holder of the FTIR spectrometer.
 - Ensure the instrument's sample compartment is closed.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty sample holder and salt plate. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO_2 and water vapor.
 - Acquire the sample spectrum over the desired wavenumber range (e.g., $4000\text{-}400\text{ cm}^{-1}$).

- Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Processing:
 - The software will automatically perform a background subtraction.
 - Perform peak picking to identify the wavenumbers of the absorption bands.
 - Correlate the observed absorption bands with known functional group frequencies to confirm the structure.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound.



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References

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